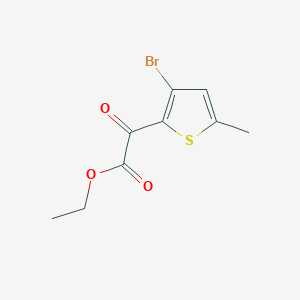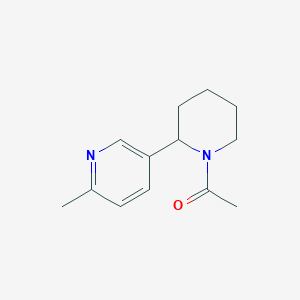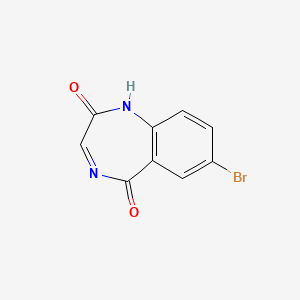
5-Bromo-4-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-4-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole: is a chemical compound with the molecular formula C13H15BrN2O and a molecular weight of 295.17 g/mol . This compound is characterized by the presence of a bromine atom, a methyl group, and a tetrahydro-2H-pyran-2-yl group attached to a pyrazole ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole typically involves the following steps:
Methylation: The addition of a methyl group to the pyrazole ring.
Attachment of Tetrahydro-2H-pyran-2-yl Group: This step involves the formation of a bond between the pyrazole ring and the tetrahydro-2H-pyran-2-yl group.
The reaction conditions for these steps may vary, but they generally involve the use of appropriate solvents, catalysts, and temperature control to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems for monitoring and controlling reaction parameters is common to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the removal of the bromine atom or other functional groups.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different pyrazole derivatives, while substitution reactions can introduce various functional groups to the pyrazole ring .
Scientific Research Applications
5-Bromo-4-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Bromo-4-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-4-methyl-1H-pyrazole: Lacks the tetrahydro-2H-pyran-2-yl group.
4-Methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole: Lacks the bromine atom.
5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole: Lacks the methyl group.
Uniqueness
The presence of the bromine atom, methyl group, and tetrahydro-2H-pyran-2-yl group in 5-Bromo-4-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole makes it unique compared to similar compounds.
Properties
Molecular Formula |
C9H13BrN2O |
|---|---|
Molecular Weight |
245.12 g/mol |
IUPAC Name |
5-bromo-4-methyl-1-(oxan-2-yl)pyrazole |
InChI |
InChI=1S/C9H13BrN2O/c1-7-6-11-12(9(7)10)8-4-2-3-5-13-8/h6,8H,2-5H2,1H3 |
InChI Key |
CICXLSGHZGLVQY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1)C2CCCCO2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Ethyl 7-bromo-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B11822632.png)




![N,N-bis[(1S)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),4,6,9,16,18,20,22-decaen-7-amine](/img/structure/B11822654.png)


![N-[1-[4-[(4-methylphenyl)methoxy]phenyl]ethylidene]hydroxylamine](/img/structure/B11822672.png)

